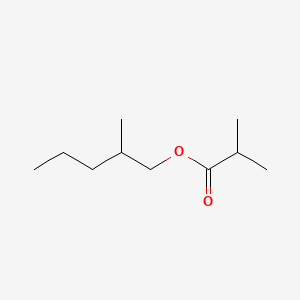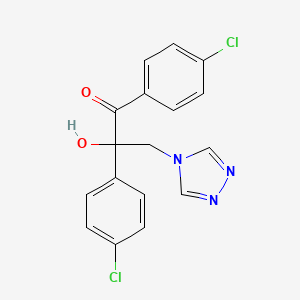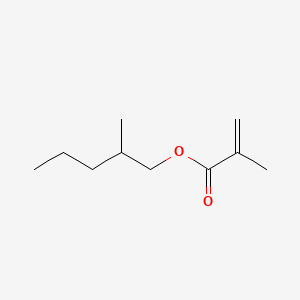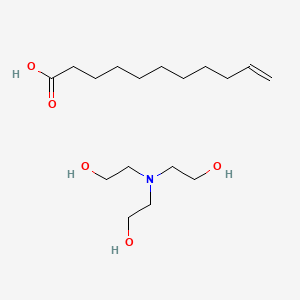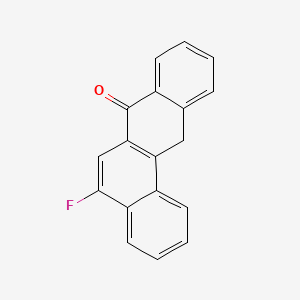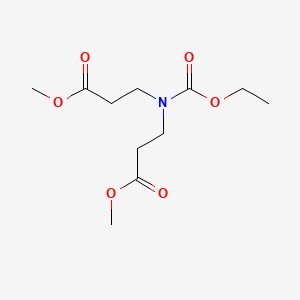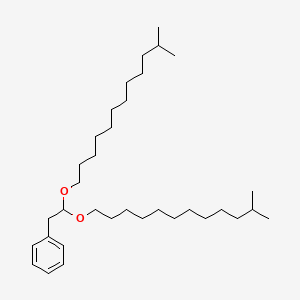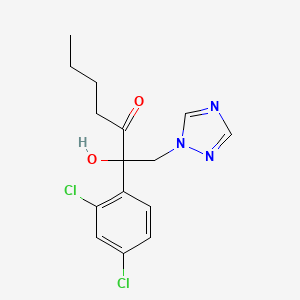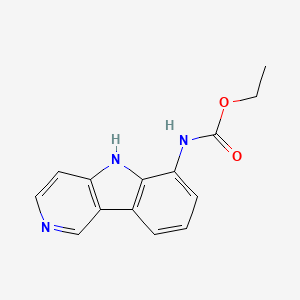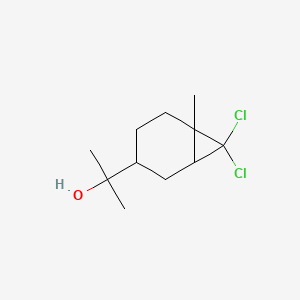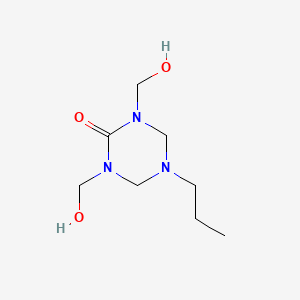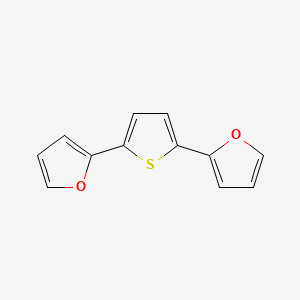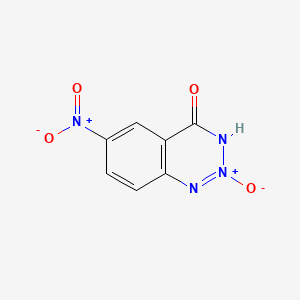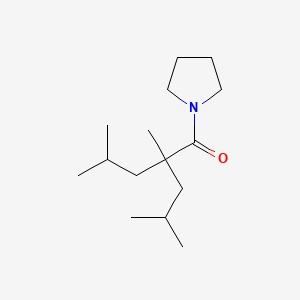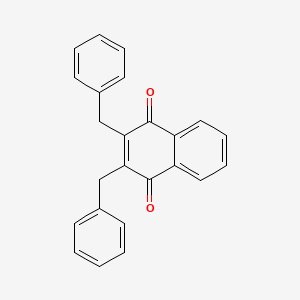
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is a chemical compound with the molecular formula C24H18O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by phenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- typically involves the reaction of 1,4-naphthoquinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,4-Naphthoquinone+2Benzyl BromideK2CO3,DMF,Heat1,4-Naphthalenedione, 2,3-bis(phenylmethyl)-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets and pathways involved include:
DNA: The compound can intercalate into DNA, disrupting its function.
Proteins: It can modify proteins through oxidative stress, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the phenylmethyl groups.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms at positions 2 and 3.
2,3-Dihydroxy-1,4-naphthoquinone: A derivative with hydroxyl groups at positions 2 and 3.
Uniqueness
1,4-Naphthalenedione, 2,3-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties and potential biological activities. These modifications can enhance its solubility, stability, and reactivity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
52711-63-4 |
|---|---|
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2,3-dibenzylnaphthalene-1,4-dione |
InChI |
InChI=1S/C24H18O2/c25-23-19-13-7-8-14-20(19)24(26)22(16-18-11-5-2-6-12-18)21(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Clave InChI |
GDDVVTWFLBWBRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


